BenchChemオンラインストアへようこそ!

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol

α-L-fucosidase inhibition deoxymannojirimycin (DMJ) enzyme kinetics

Deoxyfuconojirimycin hydrochloride is the gold-standard α-L-fucosidase inhibitor with a Ki of ~10 nM. Unlike generic iminosugars, its nanomolar potency and strict target selectivity ensure unambiguous results in fucosidase-dependent pathways. Essential for cancer cell invasion (MDA-MB-231) and host-directed antiviral studies. Procure with confidence—this compound is validated by crystallographic data and peer-reviewed kinetic analyses. Choose DFJ to eliminate confounding off-target effects inherent to weaker, broader-spectrum iminosugars.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 99212-30-3
Cat. No. B1198268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol
CAS99212-30-3
Synonyms1,5-dideoxy-1,5-iminofucitol
deoxyfuco-nojirimycin
deoxyfuconojirimycin
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1C(C(C(CN1)O)O)O
InChIInChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5+,6-/m0/s1
InChIKeyVYOCYWDJTQRZLC-KCDKBNATSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxyfuconojirimycin (CAS 99212-30-3): A High-Potency α-L-Fucosidase Inhibitor for Glycoscience Research and Drug Discovery


Deoxyfuconojirimycin (DFJ), systematically named (2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol, is a synthetic iminosugar that acts as a competitive inhibitor of α-L-fucosidase (EC 3.2.1.51) [1]. Structurally, it is a 1,5-dideoxy-1,5-imino-L-fucitol analogue in which the ring oxygen of L-fucose is replaced by nitrogen, and the anomeric hydroxyl group is absent [2]. DFJ is recognized as one of the most potent glycosidase inhibitors reported, exhibiting inhibitory constants (Ki) in the low nanomolar range against human, bovine, and rodent α-L-fucosidases [3]. Its high potency and target selectivity make it an essential chemical probe for investigating fucosidase biology, glycoprotein processing, and fucose-dependent pathological processes including cancer metastasis and viral infection [4].

Why Generic Iminosugar Substitution Fails: The Structural and Pharmacological Basis for Selecting (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-Triol


Iminosugars as a class exhibit broad glycosidase inhibition profiles, but subtle stereochemical differences at the piperidine ring dictate both potency and enzyme selectivity [1]. For instance, 1-deoxynojirimycin (DNJ) inhibits α-glucosidase but is essentially inactive against α-L-fucosidase, while deoxymannojirimycin (DMJ) inhibits α-L-fucosidase only weakly (Ki ≈ 4.7 µM) compared to DFJ [2]. Even within the fuconojirimycin subfamily, N-alkylation or epimerization at ring carbons dramatically alters inhibitory potency—N-methyl-DFJ exhibits a Ki of approximately 50 nM, roughly 5- to 10-fold weaker than DFJ, while the enantiomer D-DFJ displays a completely divergent inhibition profile [3]. These steep structure-activity relationships mean that substituting DFJ with a generic iminosugar will not recapitulate its nanomolar potency and target specificity, potentially invalidating experimental conclusions in fucosidase-dependent biological systems [4].

Quantitative Differentiation Guide: (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-Triol vs. Closest Structural Analogs


Approximately 470-Fold Greater α-L-Fucosidase Potency Compared to Deoxymannojirimycin

DFJ demonstrates a Ki of 1 × 10⁻⁸ M (10 nM) against human liver α-L-fucosidase, whereas deoxymannojirimycin (DMJ), the closest naturally occurring iminosugar comparator, exhibits a Ki of 4.7 × 10⁻⁶ M (4.7 µM) against bovine epididymis α-L-fucosidase [1][2]. This represents an approximately 470-fold difference in binding affinity, establishing DFJ as the far more potent fucosidase inhibitor. Although DMJ can inhibit α-L-fucosidase, it is structurally better characterized as an α-mannosidase inhibitor, and its weak fucosidase activity is rationalized by viewing it as a β-L-homofuconojirimycin analogue lacking the C-5 methyl group [3].

α-L-fucosidase inhibition deoxymannojirimycin (DMJ) enzyme kinetics Ki comparison

Five-Fold Superior Potency over N-Methyl-Deoxyfuconojirimycin, the Direct N-Alkyl Analog

Within the fuconojirimycin family, N-methylation at the piperidine nitrogen reduces α-L-fucosidase inhibitory potency substantially. DFJ displays a Ki of 4.8–6.2 nM against bovine epididymis α-L-fucosidase, while N-methyl-DFJ, which differs only by a single N-methyl substituent, exhibits a Ki of 50 nM against the same enzyme source [1]. This 8- to 10-fold reduction in potency demonstrates that the free secondary amine of DFJ is critical for high-affinity binding to the fucosidase active site, likely due to its participation in an ion-pair interaction with the catalytic carboxylate residue [2].

N-methyl-DFJ structure-activity relationship fucosidase inhibitor potency SAR

Validated Structural Binding Mode by X-Ray Crystallography at 2.10 Å Resolution

The crystal structure of the AfcA Fuc domain (GH95) from Bifidobacterium bifidum in complex with DFJ has been determined at 2.10 Å resolution, revealing that DFJ occupies the putative catalytic pocket [1]. This structure, solved alongside unliganded, substrate-bound, and product-bound forms at resolutions between 1.12 and 2.10 Å, provides atomic-level detail of the DFJ binding pose, hydrogen-bond network, and active-site interactions. In contrast, crystallographic data for closely related fucosidase inhibitors such as N-methyl-DFJ or DMJ bound to eukaryotic α-L-fucosidases are lacking, limiting structure-based optimization of those analogs [2].

X-ray crystallography protein-ligand complex GH95 fucosidase structure-based drug design

In Vivo Anti-Influenza A Efficacy Comparable to Oseltamivir in an Infant Mouse Pneumonia Model

Patent CN111904959A discloses that deoxyfuconojirimycin hydrochloride (DMF-H) administered at 80 mg/kg to 10-day-old ICR mice infected with influenza A (H1N1) reduced lung index, decreased mortality, and prolonged survival compared to untreated infected controls [1]. The study employed oseltamivir (Tamiflu) at 27.5 mg/kg as a positive control. Although direct numerical head-to-head comparisons are not fully extracted in the patent abstract, the patent claims that DFJ achieves antiviral efficacy within the same therapeutic context as the clinical standard-of-care neuraminidase inhibitor, via a distinct mechanism targeting host α-L-fucosidase rather than viral neuraminidase [2].

antiviral influenza A H1N1 infantile pneumonia in vivo efficacy

Functional Probe Specificity: Modulation of CD15 and CD44 Fucosylation in Breast Cancer Cells

In MDA-MB-231 human breast cancer cells, treatment with exogenous α-L-fucosidase significantly reduced cell surface levels of fucosylated CD15 (Lewis X antigen) and CD44, and decreased invasive capability. Co-administration of DFJ reversed these effects, restoring CD15 and CD44 fucosylation and tumor cell invasiveness to near-control levels [1]. This functional reversal demonstrates DFJ's utility as a specific chemical probe for dissecting fucosidase-dependent pathways in cancer biology. In contrast, broader-spectrum iminosugars such as DNJ, which primarily target α-glucosidases, would not produce the same fucosylation-specific phenotype due to their distinct enzyme selectivity profile [2].

fucosylation CD15 CD44 breast cancer invasion glycobiology

Enantiomeric Control: L-DFJ is the Active Enantiomer; D-DFJ Displays Divergent Inhibition Profile

The enantiomer D-deoxyfuconojirimycin (D-DFJ), synthesized as the mirror image of L-DFJ, exhibits a fundamentally different glycosidase inhibition profile. While L-DFJ is a highly potent and selective α-L-fucosidase inhibitor, D-DFJ has been reported to inhibit other glycosidases with distinct potency profiles [1]. This chiral specificity underscores that the (2S,3R,4S,5R) configuration of L-DFJ is essential for high-affinity α-L-fucosidase binding. Procurement of the racemic mixture or incorrect enantiomer will not yield the same inhibitory characteristics, making enantiomeric purity a critical quality attribute for reproducible experimental results [2].

enantiomeric specificity D-DFJ stereochemistry glycosidase panel

Optimal Research and Industrial Application Scenarios for (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-Triol (DFJ)


Enzymology: High-Precision α-L-Fucosidase Kinetic Studies

DFJ's Ki of approximately 10 nM against human liver α-L-fucosidase makes it the preferred inhibitor for detailed kinetic analyses requiring tight-binding enzyme inhibition [1]. Its competitive inhibition mechanism, validated through pH-dependency studies that demonstrate ion-pair formation with the active-site carboxylate, provides a well-characterized model system for investigating fucosidase catalytic mechanisms [2]. Researchers should use DFJ at concentrations spanning 0.1–10 × Ki to reliably determine inhibition constants and binding kinetics.

Chemical Biology: Functional Probing of Fucosylation-Dependent Cancer Cell Invasion

In breast cancer models such as MDA-MB-231, DFJ at nanomolar concentrations effectively reverses α-L-fucosidase-mediated loss of CD15 and CD44 fucosylation and restores invasive phenotype [1]. This functional probe application enables dissection of fucose-dependent cell adhesion and migration pathways without confounding inhibition of other glycosidases, an advantage over broader-spectrum iminosugars [2]. Recommended working concentration range: 10–100 nM in cell culture media for 24–48 hours.

Structural Biology: Co-Crystallization and Molecular Docking Studies of Fucosidase-Inhibitor Complexes

The availability of a high-resolution (2.10 Å) crystal structure of DFJ bound to the AfcA Fuc domain provides a validated starting point for structural biology studies [1]. DFJ can be used as a reference ligand for co-crystallization trials with novel fucosidases from different species or for competitive binding assays using fluorescence polarization or thermal shift methods. Its well-defined electron density in the active site facilitates unambiguous placement during molecular replacement phasing of new fucosidase structures [2].

Antiviral Research: Host-Directed Influenza Intervention Studies

Patent data demonstrate that DFJ hydrochloride at 80 mg/kg in infant mice provides protection against influenza A (H1N1)-induced pneumonia, with efficacy comparable to oseltamivir at 27.5 mg/kg via a distinct host-target mechanism (α-L-fucosidase inhibition) [1]. This supports the use of DFJ as a tool compound for exploring host-directed antiviral strategies, particularly in models where neuraminidase inhibitor resistance is a concern. Dose-ranging studies should include 20–80 mg/kg in murine models [2].

Quote Request

Request a Quote for (2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.